4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one

Lipophilicity Membrane permeability Physicochemical profiling

5-Methylcytidine undergoes rapid CDA-mediated deamination in cell-based DNMT assays (>24 h), confounding inhibition data. This dual-modified analog combines the 5-methylcytosine DNMT-recognition motif with a 5′-chloromethyl group that confers documented cytidine deaminase resistance and moderately improved lipophilicity (LogP -1.01 vs -1.35). • Enables extended-incubation DNMT inhibition assays without deamination artifacts • Electrophilic 5′-Cl handle supports direct oligonucleotide conjugation for probe synthesis • Available ≥98% purity; ships globally for immediate research use

Molecular Formula C10H14ClN3O4
Molecular Weight 275.69 g/mol
Cat. No. B12274462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one
Molecular FormulaC10H14ClN3O4
Molecular Weight275.69 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O
InChIInChI=1S/C10H14ClN3O4/c1-4-3-14(10(17)13-8(4)12)9-7(16)6(15)5(2-11)18-9/h3,5-7,9,15-16H,2H2,1H3,(H2,12,13,17)
InChIKeyLCRSWPBBZOHTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-Chloro-5′-deoxy-5-methylcytidine: Identity and Procurement


4-Amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidin-2-one (IUPAC; synonym: 5′-Chloro-5′-deoxy-5-methylcytidine; CAS 2355288‑62‑7) is a synthetic dual-modified ribonucleoside analog belonging to the pyrimidine nucleoside class . It features a 5-methyl substituent on the cytosine base combined with a 5′-chloromethyl group replacing the canonical 5′-hydroxymethyl on the ribofuranose sugar . The molecular formula is C₁₀H₁₄ClN₃O₄ (MW 275.69) with four defined stereocenters (2′R,3′R,4′S,5′S), and commercial sources typically supply the compound at 95–98% purity as a solid .

Why Mono-Modified Analogs Cannot Substitute


The target compound embodies two orthogonal structural modifications—a base 5-methyl group and a sugar 5′-chloromethyl group—that are absent individually in the closest commercially available analogs 5-methylcytidine (CAS 2140‑61‑6) and 5′-chloro-5′-deoxycytidine (CAS 31652‑78‑5) [1]. The 5-methyl group on the cytosine base is known to modulate DNA methyltransferase (DNMT) interactions and enhance nucleic acid duplex thermal stability , while the 5′-chloro substitution confers documented resistance to cytidine deaminase and increases lipophilicity [2]. Simple substitution with either mono-modified analog forfeits one of these two functional attributes, potentially compromising metabolic stability, cellular permeability, or epigenetic target engagement in experimental systems. Furthermore, the chloromethyl group serves as a reactive synthetic handle for downstream conjugation chemistry that is absent in the 5′-hydroxymethyl parent [1].

Differentiation from Closest Analogs


Lipophilicity Benchmark

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of −1.01, which is approximately 0.34 log units higher (more lipophilic) than the parent nucleoside 5-methylcytidine (LogP −1.35, ACD/LogP) and comparable to the mono-chlorinated analog 5′-chloro-5′-deoxycytidine (LogP −0.97) . A 0.34 log unit increase corresponds to an approximately 2.2-fold greater partitioning into the organic phase. This enhanced lipophilicity is attributable to the replacement of the polar 5′-OH group with a chlorine atom, which reduces the hydrogen-bond donor count from 4 to 3 relative to 5-methylcytidine .

Lipophilicity Membrane permeability Physicochemical profiling

Cytidine Deaminase Resistance

The 5′-chloro-5′-deoxy modification has been experimentally demonstrated to confer resistance to human cytidine deaminase (CDA), a key enzyme responsible for the metabolic deamination and inactivation of cytidine-based nucleoside drugs. Stankovicová et al. (1999) reported that 5′-chloro-5′-deoxy arabinosylcytosine (Cl-araC)—which shares the identical 5′-chloro-5′-deoxy sugar modification—exhibited 'resistance toward the enzyme cytidine-deaminase action' as a characteristic feature, in contrast to the clinically used parent drug cytarabine (araC) which is rapidly deaminated [1]. The 5′-chloro modification eliminates the hydroxyl group required for CDA substrate recognition, providing a structural rationale for this resistance that is directly transferable to the target compound. In the target compound, this CDA resistance is combined with the 5-methyl group on the base, which itself has been shown to be efficiently deaminated by APOBEC3A cytidine deaminase when present on cytidine [2]. The 5′-chloro modification may therefore protect the 5-methylcytosine base from APOBEC-mediated deamination.

Metabolic stability Cytidine deaminase Prodrug activation

Acid Stability Enhancement

The chlorine atom at the 5′ position of the nucleoside sugar moiety provides a stabilizing effect that is most pronounced under acidic conditions. Stankovicová et al. (1999) demonstrated that when compared with the parent compound cytarabine (araC), the 5′-chloro-5′-deoxy analog (Cl-araC) exhibited increased stability, with the chlorine atom stabilizing effect being 'higher in acidic conditions' [1]. This is mechanistically explained by the replacement of the acid-labile glycosidic bond-proximal hydroxyl with a non-leaving chlorine group, reducing susceptibility to acid-catalyzed hydrolysis. The same structural feature is present in the target compound. For the parent 5-methylcytidine, no specific acid stability data were identified, but the presence of the 5′-OH renders it susceptible to the same acid-catalyzed degradation pathways as other ribonucleosides.

Chemical stability Acid lability Formulation compatibility

Unique Dual-Modification Pattern for DNMT Research

The target compound is the only commercially cataloged nucleoside that combines a 5-methyl substituent on the cytosine base with a 5′-chloromethyl group on the ribose sugar . Neither 5-methylcytidine (which retains the 5′-OH) nor 5′-chloro-5′-deoxycytidine (which lacks the base 5-methyl) possesses this dual modification pattern. The 5-methylcytosine moiety is the endogenous substrate recognized by DNA methyltransferases (DNMTs) and methyl-CpG binding domain proteins, and 5-methylcytidine-containing oligonucleotides are known to affect DNMT activity and DNA methylation patterns . In binding assays, 5-methylcytidine analogs have shown DNMT1 binding affinity (Kd = 37 nM for a related 5-methylcytidine derivative) and DNMT3A inhibition (EC₅₀ = 2.1 μM for a related analog) [1]. The simultaneous presence of the 5′-chloro modification is expected to confer the metabolic stability advantages described above while retaining the 5-methyl group's capacity for epigenetic target engagement.

DNA methyltransferase Epigenetics Nucleoside analog design

HSV-1 Antiviral Activity

The parent compound 5-methylcytidine has a reported IC₅₀ of 0.06 μM against herpes simplex virus type 1 (HSV-1) in cell-based assays, as documented in the primary literature and vendor datasheets [1]. This antiviral activity is attributed to the 5-methylcytosine base, which can be incorporated into viral DNA and interfere with replication . The target compound retains this 5-methylcytosine base but replaces the 5′-OH with chlorine, a modification that—based on class-level evidence from 5′-chloro-5′-deoxy nucleosides—is expected to enhance metabolic stability without necessarily abolishing antiviral activity. The 5-chloro-2′-deoxycytidine analog, which carries a chlorine on the base rather than the sugar, has demonstrated anti-herpes simplex virus type 2 activity, with the high Km for the viral pyrimidine nucleoside kinase (1.1 μM) enabling selective antiviral effects [2]. However, direct head-to-head antiviral potency data comparing the target compound with 5-methylcytidine or other analogs are not publicly available.

Antiviral Herpes simplex virus Nucleoside antimetabolite

Reactive 5′-Chloromethyl Synthetic Handle

The 5′-chloromethyl group serves as a versatile electrophilic handle for nucleophilic displacement reactions (e.g., with amines, thiols, or azide), enabling the synthesis of 5′-modified nucleoside libraries that are inaccessible from the 5′-hydroxymethyl parent [1]. 5′-Chloro-5′-deoxycytidine (the non-methylated analog) is established as a precursor for phosphoramidite synthesis used in DNA and RNA oligonucleotide construction, including phosphorothioates and phosphotriesters . The target compound extends this synthetic utility by incorporating the 5-methyl group on the base, enabling the generation of oligonucleotides containing both a stabilized 5′-linkage and a 5-methylcytosine residue. This dual functionality is not achievable with either 5-methylcytidine (which requires separate 5′-activation chemistry) or 5′-chloro-5′-deoxycytidine (which lacks the epigenetic 5-methyl mark) .

Nucleoside chemistry Building block Oligonucleotide synthesis

Key Application Scenarios


Epigenetic Probe Development

Researchers developing DNMT-targeted chemical probes or inhibitors can use this compound as a scaffold that combines the natural DNMT-recognition motif (5-methylcytosine) with a 5′-chloro modification predicted to confer cytidine deaminase resistance, as demonstrated for the 5′-chloro-5′-deoxy nucleoside class [1]. This is particularly advantageous for cell-based DNMT inhibition assays requiring extended incubation times (≥24 h) where the parent 5-methylcytidine may undergo CDA-mediated deamination to 5-methyluridine, confounding results [2]. The predicted LogP of −1.01 versus −1.35 for 5-methylcytidine suggests moderately improved cell permeability, supporting intracellular target engagement [3].

5′-Modified Oligonucleotide Synthesis

The 5′-chloromethyl group provides a direct electrophilic handle for introducing diverse 5′-functionality (amine, thiol, azide, phosphate linkers) onto oligonucleotides that also contain the 5-methylcytosine epigenetic mark [1]. This dual functionality is not accessible from either mono-modified analog alone and reduces synthetic step count relative to routes requiring separate 5′-OH activation of 5-methylcytidine [2]. Applications include the preparation of nuclease-resistant antisense oligonucleotides, siRNA duplexes with enhanced thermal stability, and DNA probes for methyl-CpG binding protein pull-down experiments [3].

Antiviral Screening Libraries

Given the demonstrated HSV-1 inhibitory activity of the parent 5-methylcytidine scaffold (IC₅₀ = 0.06 μM) [1], this compound is a rational inclusion in antiviral screening libraries where metabolic stabilization is a key selection criterion. The 5′-chloro modification may reduce CDA-mediated clearance, potentially improving hit confirmation rates in cell-based antiviral assays where rapid nucleoside catabolism can produce false negatives [2]. This is especially relevant for screening campaigns against viruses that upregulate host nucleoside catabolic enzymes or for assays conducted in primary cells with high CDA expression [3].

Pharmacokinetic Bridging Studies

This compound can serve as a direct comparator to 5-methylcytidine in paired pharmacokinetic studies designed to quantify the impact of 5′-chloro substitution on metabolic stability, plasma half-life, and oral bioavailability within the same base scaffold [1]. Such head-to-head studies are enabled by the commercial availability of both compounds at comparable purity grades and can generate the direct quantitative differentiation data that are currently absent from the public literature [2]. The class-level evidence of enhanced acid stability for 5′-chloro nucleosides further supports the rationale for comparative oral absorption studies [3].

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